2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide
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Overview
Description
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes bromine atoms, a methyl group, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 2,6-dibromo-4-methylaniline with acetohydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure consistency and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,6-Dibromo-4-methylphenyl)amino]-N-(2-methylpropyl)acetamide
- **2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane
Uniqueness
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19Br2N3O2 |
---|---|
Molecular Weight |
481.2 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylanilino)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19Br2N3O2/c1-3-5-13-6-4-7-14(19(13)26)10-23-24-17(25)11-22-18-15(20)8-12(2)9-16(18)21/h3-4,6-10,22,26H,1,5,11H2,2H3,(H,24,25)/b23-10+ |
InChI Key |
AVAIQDLVPDRESP-AUEPDCJTSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC=CC(=C2O)CC=C)Br |
Origin of Product |
United States |
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